4-Methoxy-2-(2-methylpropyl)phenol
Description
Properties
CAS No. |
31572-72-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methoxy-2-(2-methylpropyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-8(2)6-9-7-10(13-3)4-5-11(9)12/h4-5,7-8,12H,6H2,1-3H3 |
InChI Key |
AFYPBOIOQRUIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-methylpropyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxyphenol with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenol is coupled with an isobutyl halide in the presence of a palladium catalyst and a base . This method offers high selectivity and yields under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The process requires stringent control of reaction parameters to ensure high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(2-methylpropyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield hydroquinones, which are valuable intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-Methoxy-2-(2-methylpropyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(2-methylpropyl)phenol involves its interaction with free radicals and enzymes. The methoxy group enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties . Additionally, the compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Influence
Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7)
- Structure : Methoxy at C2, propyl at C4, hydroxyl at C1.
- Molecular Formula : C₁₀H₁₄O₂ (MW: 166.22 g/mol).
- Physical Properties :
- Comparison: The propyl group at C4 (vs. However, the absence of a branched alkyl chain may lower lipid membrane affinity compared to 4-Methoxy-2-(2-methylpropyl)phenol.
Eugenol (2-Methoxy-4-(2-propenyl)phenol)
- Structure : Methoxy at C2, allyl (-CH₂CH=CH₂) at C4, hydroxyl at C1.
- Molecular Formula : C₁₀H₁₂O₂ (MW: 164.20 g/mol).
- Key Properties :
- Comparison: The allyl group in eugenol introduces reactivity (e.g., polymerization), whereas the isobutyl group in this compound offers stability. Eugenol’s widespread use in fragrances and antimicrobial agents highlights the significance of alkyl chain unsaturation in bioactivity .
Phenol, 4-(2-methylpropyl)- (p-Isobutylphenol)
Physicochemical Properties
Notes:
- The isobutyl group in this compound increases hydrophobicity compared to linear alkyl chains.
- Methoxy groups enhance stability against oxidation relative to unsubstituted phenols .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of 4-Methoxy-2-(2-methylpropyl)phenol?
- Methodological Answer :
- Chromatography : Use GC-MS (Gas Chromatography-Mass Spectrometry) to identify volatile impurities and confirm molecular weight. For non-volatile derivatives, HPLC with UV detection is suitable .
- Spectroscopy : Employ - and -NMR to resolve substituent positions on the aromatic ring. FT-IR can verify functional groups (e.g., methoxy, hydroxyl) .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves molecular conformation and packing, critical for structural validation .
- Quantitative Analysis : Adapt the Folin-Ciocalteu assay for phenolic hydroxyl group quantification, though method validation against standard curves is essential .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Limits : Follow IFRA standards for structurally analogous phenols (e.g., 2-Methoxy-4-propylphenol), which recommend concentration limits based on dermal sensitization and systemic toxicity endpoints .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize skin contact and inhalation.
- Waste Disposal : Neutralize phenolic waste with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental contamination.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding molecular conformation?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement models and hydrogen bonding constraints .
- Twinned Data Analysis : For twinned crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections and improve electron density maps .
- Validation Tools : Cross-validate results with ORTEP-3 (for molecular graphics) and WinGX (for symmetry checks) to identify outliers in bond lengths/angles .
Q. How should discrepancies in reported biological activities of this compound across studies be addressed?
- Methodological Answer :
- Standardized Assays : Replicate experiments using validated protocols (e.g., Folin phenol reagent for antioxidant activity) to ensure comparability .
- Meta-Analysis : Statistically evaluate variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity that may alter bioactivity outcomes.
- Mechanistic Studies : Use computational docking (e.g., molecular dynamics simulations) to correlate structural features (e.g., alkyl chain flexibility) with receptor binding affinities .
Q. What strategies optimize the synthesis of this compound to maximize yield and minimize side products?
- Methodological Answer :
- Alkylation Conditions : React 4-methoxyphenol with 2-methylpropyl bromide under basic conditions (KCO/DMF) at 80°C. Monitor progress via TLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted phenol and dialkylated byproducts.
- Scale-Up : Transition from batch to continuous flow reactors to enhance reproducibility and reduce exothermic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
